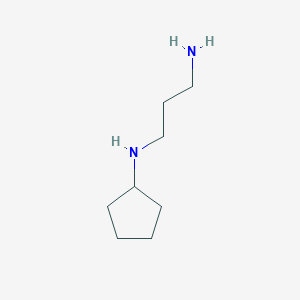

N1-Cyclopentylpropane-1,3-diamine

Description

Properties

Molecular Formula |

C8H18N2 |

|---|---|

Molecular Weight |

142.24 g/mol |

IUPAC Name |

N'-cyclopentylpropane-1,3-diamine |

InChI |

InChI=1S/C8H18N2/c9-6-3-7-10-8-4-1-2-5-8/h8,10H,1-7,9H2 |

InChI Key |

KFICFRXVWYPCCL-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(C1)NCCCN |

Origin of Product |

United States |

Comparison with Similar Compounds

Electronic and Reactivity Profiles

- N1-(4-Nitro-2-trifluoromethyl-phenyl)-propane-1,3-diamine: The electron-withdrawing nitro and trifluoromethyl groups () enhance electrophilic reactivity, making this compound suitable for covalent bonding in enzyme inhibition. The cyclopentyl group, being electron-neutral, may instead rely on non-covalent interactions for target engagement .

N1-(6-Chloropyridazin-3-yl)-N3,N3-dimethylpropane-1,3-diamine :

The chloropyridazinyl substituent () introduces aromatic π-system interactions, useful in binding to nucleic acids or metalloenzymes. The cyclopentyl group’s lack of aromaticity suggests divergent applications, such as in catalysis or polymer chemistry .

Boiling Points and Solubility

- N1-Methyl-N1-phenylpropane-1,3-diamine :

Boiling point: 171–172°C at 40 Torr (). The phenyl group increases boiling point via π-stacking, whereas the cyclopentyl group’s cyclic structure may lower volatility due to reduced surface area . - N-Oleyl-propane-1,3-diamine :

Boiling point: 435.6°C (). The oleyl chain’s unsaturation and length contribute to high thermal stability, contrasting with the cyclopentyl group’s moderate thermal properties .

Comparative Data Table

Preparation Methods

Reductive Amination Approaches

Reductive amination represents a cornerstone strategy for synthesizing diamines. For N1-cyclopentylpropane-1,3-diamine, this method involves condensing cyclopentylamine with a three-carbon diketone or aldehyde precursor, followed by catalytic hydrogenation. A representative pathway employs glutaraldehyde as the carbonyl source, which reacts with cyclopentylamine to form an imine intermediate. Subsequent reduction using sodium cyanoborohydride or hydrogen gas over a palladium catalyst yields the target diamine .

Key variables influencing yield include:

-

Molar ratio of reactants : A 1:1 stoichiometry of cyclopentylamine to glutaraldehyde minimizes side products like polymeric Schiff bases.

-

Catalyst selection : Raney nickel, widely used in industrial hydrogenations, achieves >90% conversion under 3–10 MPa H₂ pressure at 80–120°C .

-

Solvent system : Methanol or ethanol enhances reactant solubility, while aqueous mixtures improve catalyst stability.

Recent advancements have explored asymmetric reductive amination using chiral catalysts to produce enantiomerically pure diamines, though this remains underexplored for cyclopentyl derivatives .

Nucleophilic Substitution of Dihalides

Alkylation of cyclopentylamine with 1,3-dibromopropane offers a direct route to this compound. The reaction proceeds via a two-step SN2 mechanism:

-

First substitution : Cyclopentylamine attacks 1,3-dibromopropane at one terminal bromide, forming N1-cyclopentyl-3-bromopropanamine.

-

Second substitution : A second equivalent of cyclopentylamine displaces the remaining bromide, yielding the diamine .

Critical parameters include:

-

Base selection : Triethylamine or potassium carbonate neutralizes HBr, shifting equilibrium toward product formation.

-

Temperature control : Reactions conducted at 60–80°C in acetonitrile or DMF prevent thermal degradation of intermediates.

-

Purification challenges : Quaternary ammonium salts often co-form, necessitating extraction with dilute HCl followed by basification .

Industrial scalability is limited by the stoichiometric use of amines and halogenated reagents, which raise environmental and cost concerns.

Hydrogenation of Nitrile Precursors

Catalytic hydrogenation of nitriles provides a high-yield pathway to diamines. For this compound, this method starts with N-cyclopentyl-3-aminopropionitrile, synthesized via cyanoethylation of cyclopentylamine. The nitrile intermediate undergoes hydrogenation over Raney nickel or cobalt catalysts at 5–15 MPa H₂ pressure, producing the diamine with >95% selectivity .

Optimization insights :

-

Co-catalysts : Adding 0.1–10% alkaline methanol (e.g., NaOH/MeOH) suppresses secondary amine formation by stabilizing the primary amine product .

-

Continuous flow systems : Fixed-bed reactors operating at 0.1–4 h⁻¹ space velocity enable uninterrupted production, avoiding batch reactor limitations like back-mixing .

This method’s efficiency makes it the preferred industrial route, though nitrile precursor synthesis requires careful handling due to toxicity.

Transition Metal-Catalyzed C–H Amination

Emerging methodologies leverage transition metal catalysts to form C–N bonds directly. Dirhodium complexes, such as [Rh₂(esp)₂], enable oxidative cyclization of sulfamide substrates into six-membered rings, which hydrolyze to 1,3-diamines under mild conditions . Adapting this to this compound synthesis would involve:

-

Substrate design : N-Boc-N-cyclopentylsulfamide undergoes Rh-catalyzed C–H insertion at a tertiary carbon.

-

Ring-opening hydrolysis : Acidic cleavage of the heterocycle releases the diamine.

Advantages :

-

Atom economy : Avoids pre-functionalized reagents.

-

Stereocontrol : Enantioselective synthesis feasible with chiral catalysts .

Current limitations include the need for specialized sulfamide precursors and high catalyst loadings (1–5 mol%).

Comparative Analysis of Methodologies

| Method | Yield (%) | Temperature (°C) | Pressure (MPa) | Scalability | Environmental Impact |

|---|---|---|---|---|---|

| Reductive Amination | 85–92 | 80–120 | 3–10 | Moderate | Medium (solvent waste) |

| Nucleophilic Substitution | 70–78 | 60–80 | Ambient | Low | High (halogenated waste) |

| Nitrile Hydrogenation | 95–98 | 90–150 | 5–15 | High | Low (continuous flow) |

| C–H Amination | 65–75* | 25–50 | Ambient | Experimental | Low (catalyst reuse) |

*Theoretical yield based on analogous reactions .

Industrial-Scale Production Considerations

The nitrile hydrogenation route dominates industrial settings due to its compatibility with continuous flow reactors and high throughput. A typical setup involves:

-

Reactor 1 : Fixed-bed cyanoethylation of cyclopentylamine with acrylonitrile at 30–50°C .

-

Reactor 2 : Catalytic hydrogenation using Raney-Ni/NaOH-MeOH at 6 MPa H₂, achieving 98% yield .

Process economics favor this method despite higher initial capital costs, as it minimizes labor and waste disposal expenses.

Q & A

Q. What are the preferred synthetic routes for N1-cyclopentylpropane-1,3-diamine, and how can reaction conditions be optimized for higher yields?

this compound is typically synthesized via reductive amination or coupling reactions. For example, Buchwald–Hartwig or Suzuki coupling can introduce cyclopentyl groups to the propane-1,3-diamine backbone . Optimization involves adjusting catalysts (e.g., palladium-based), solvent polarity, and temperature. Kinetic studies using HPLC or LC-MS to monitor intermediate formation are critical for identifying rate-limiting steps .

Q. How is the structural identity of this compound confirmed experimentally?

Structural confirmation relies on a combination of NMR (¹H/¹³C), high-resolution mass spectrometry (HRMS), and X-ray crystallography. For crystallography, SHELX programs (e.g., SHELXL) refine small-molecule structures by analyzing diffraction data, though challenges arise from conformational flexibility in the cyclopentyl group . Polar solvents may stabilize specific conformers for clearer crystallographic results .

Q. What methodologies are used to determine the physicochemical properties of this compound?

Key properties include logP (lipophilicity), pKa (basicity), and solubility. Reverse-phase HPLC with calibrated standards estimates logP. Potentiometric titration determines pKa values, while solubility is assessed via shake-flask methods in buffers (pH 1–7.4). Computational tools like MarvinSuite or ACD/Labs predict these properties preliminarily .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies improve the bioactivity of this compound derivatives?

SAR studies involve synthesizing analogs with modified cyclopentyl substituents or amine spacing. For instance, replacing cyclopentyl with bicyclic groups alters steric effects, while elongating the propane chain impacts flexibility. High-throughput screening (HTS) with luciferase reporters or kinase inhibition assays identifies potent analogs, as demonstrated in IRE1α-XBP1 pathway studies .

Q. What computational strategies predict the interaction of this compound with biological targets?

Molecular docking (AutoDock Vina, Schrödinger) models binding to enzymes or receptors. Molecular dynamics (MD) simulations (AMBER, GROMACS) assess stability over time. For kinase targets, homology modeling based on PDB entries (e.g., 4U5P) guides virtual screening. Electrostatic potential maps of the diamine group highlight hydrogen-bonding sites .

Q. How can contradictions in bioassay data (e.g., IC50 variability) be resolved?

Variability often stems from assay conditions (e.g., ATP concentration in kinase assays) or cellular context (e.g., overexpression vs. endogenous targets). Normalize data using Z-factor controls and repeat assays with standardized protocols. Cross-validate with orthogonal methods (e.g., SPR for binding affinity) .

Q. What challenges arise in X-ray crystallographic analysis of cyclopentyl-diamine derivatives?

Cyclopentyl rings introduce torsional strain, leading to disordered crystals. Use cryocooling (100 K) and high-intensity synchrotron radiation to improve diffraction. SHELXD or SHELXE may resolve phase problems in low-symmetry space groups .

Q. What mechanisms underlie its interaction with enzymes like kinases or oxidoreductases?

The diamine moiety chelates catalytic metal ions (e.g., Mg²⁺ in kinases), while the cyclopentyl group occupies hydrophobic pockets. Fluorescence polarization assays quantify displacement of ATP-competitive probes. Mutagenesis (e.g., Ala-scanning) identifies critical residues for binding .

Q. How does the compound’s stability vary under physiological conditions?

Accelerated stability studies (40°C/75% RH) and LC-MS track degradation products (e.g., oxidation of amines to nitro groups). Buffered solutions (pH 7.4) at 37°C simulate in vivo conditions. Stabilizers like ascorbic acid mitigate oxidative degradation .

Q. How do structural analogs (e.g., N1-methyl or N1-aryl derivatives) compare in biological activity?

Methylation reduces basicity, lowering cellular uptake, while aryl groups enhance π-π stacking with aromatic residues in targets. Comparative IC50 tables and pharmacokinetic profiles (e.g., Caco-2 permeability) quantify differences. For example, N1-methyl analogs show reduced blood-brain barrier penetration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.